2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one is a compound belonging to the class of dihydropyrimidines, which are characterized by a pyrimidine ring with additional functional groups. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. The synthesis and study of this compound are rooted in the classic Biginelli reaction, which involves the condensation of aldehydes, β-dicarbonyl compounds, and urea.
The primary source of information regarding 2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one comes from various scientific studies that explore its synthesis, properties, and applications. Notable methods include the use of microwave-assisted synthesis and environmentally friendly catalysts such as cuttlebone and granite .
This compound can be classified under:
The synthesis of 2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one typically follows the Biginelli reaction framework. This involves a three-component condensation reaction where an aldehyde (such as benzaldehyde), a β-dicarbonyl compound (like ethyl acetoacetate), and urea are reacted together.
The molecular structure of 2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one includes:
The compound can undergo various chemical reactions typical for dihydropyrimidines:
Studies have shown that derivatives of this compound can be synthesized by modifying the Biginelli reaction conditions or by introducing different substituents on the aromatic aldehyde component .
The mechanism typically involves:
Kinetic studies suggest that varying parameters such as temperature, catalyst type, and reactant ratios significantly influence yield and purity .
Relevant analyses indicate that this compound maintains stability in various pH environments but may undergo degradation under extreme conditions .
The dihydropyrimidinone (DHPM) scaffold, first synthesized in 1893 via Pietro Biginelli’s multicomponent reaction (using β-keto esters, aldehydes, and urea/thiourea), languished in obscurity for nearly a century [1] [9]. Its therapeutic potential remained unrealized until the 1980s, when structural parallels to dihydropyridine (DHP) calcium channel modulators (e.g., nifedipine) spurred pharmacological reevaluation. Early research confirmed DHPMs’ activity on L-type calcium channels, albeit with reduced potency compared to DHPs, redirecting focus toward novel targets [9]. The late 1990s marked a pivotal shift with the discovery of monastrol, a DHPM derivative identified as the first small-molecule inhibitor of the mitotic kinesin Eg5. Monastrol’s ability to arrest mitosis in cancer cells without targeting tubulin validated DHPMs as versatile scaffolds for novel mechanisms of action [1] [6]. Subsequent decades witnessed diversification into antiviral (e.g., nitractin), antibacterial, and α1a-adrenoceptor antagonist applications (e.g., (S)-L-771,688 for benign prostatic hyperplasia) [6] [9]. The integration of combinatorial chemistry and high-throughput screening (HTS) further accelerated DHPM development, enabling libraries like CYT-997 (tubulin polymerization inhibitor) and batzelladine A analogs (anti-HIV) [1] [8].
Table 1: Key Milestones in DHPM-Based Therapeutic Development
Year | Milestone | Significance |
---|---|---|
1893 | Biginelli reaction reported | First synthesis of DHPM scaffolds |
1980s | Calcium channel modulation identified | Link to cardiovascular therapeutics established |
1999 | Monastrol discovered as Eg5 kinesin inhibitor | Validated DHPMs in oncology; non-tubulin target |
2000s | (S)-L-771688 developed | First α1a-adrenoceptor antagonist for BPH treatment |
2010s | Combinatorial libraries via Biginelli reactions | Enabled rapid exploration of substituent diversity |
2020s | DHPMs against multidrug-resistant bacteria | New antimicrobial leads (e.g., vs. Enterococcus faecium) |
The bioactivity of DHPMs is exquisitely sensitive to substituent variations at the C4, C5, and C6 positions, as well as N1/N3 modifications. Strategic substitutions can alter electronic distribution, conformation, and steric bulk, thereby modulating target affinity and selectivity:
Table 2: Impact of Substituents on DHPM Bioactivity
Position | Substituent | Biological Activity | Potency Enhancement |
---|---|---|---|
C4 | 3,4,5-Trimethoxyphenyl | Tubulin polymerization inhibition | IC₅₀ = 0.48 µM (MCF-7 cells) |
C4 | 4-Fluorophenyl | α-Glucosidase inhibition | IC₅₀ = 9.20 µM |
C6 | α-Bromoacrylamide | Covalent β-tubulin binding | 10x cytotoxicity vs. non-halo |
C5 | Ethoxycarbonyl | Calcium channel blockade | Moderate activity (vs. nifedipine) |
N3 | Thiourea (S) | Antibacterial vs. Gram-positive | MIC = 0.16–80 µg/mL |
The aminopropyl side chain in 2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one exemplifies targeted C4 aliphatic substitution. Its primary amine group confers protonation potential at physiological pH, facilitating ionic interactions with biological targets (e.g., DNA phosphates or enzyme catalytic residues), while the flexible propyl linker adapts to diverse binding pockets [8]. This contrasts with rigid C4-aryl DHPMs (e.g., monastrol), suggesting unique target profiles such as kinase or GPCR modulation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0